molecular formula C11H18O2 B1604070 ALLYLCYCLOHEXANE ACETATE CAS No. 4728-82-9

ALLYLCYCLOHEXANE ACETATE

Cat. No.: B1604070
CAS No.: 4728-82-9
M. Wt: 182.26 g/mol
InChI Key: UECFOOSFSUDPOR-UHFFFAOYSA-N
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Description

Allylcyclohexane acetate (CAS No. 4728-82-9) is an allyl ester characterized by a cyclohexane ring substituted with an allyl acetate functional group. Structurally, it combines the reactivity of the allyl group (CH₂=CH-CH₂-) with the hydrophobic cyclohexane moiety, making it distinct from simpler esters.

Properties

CAS No.

4728-82-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

prop-2-enyl 2-cyclohexylacetate

InChI

InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2,10H,1,3-9H2

InChI Key

UECFOOSFSUDPOR-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CC1CCCCC1

Canonical SMILES

C=CCOC(=O)CC1CCCCC1

density

0.945-0.965

Other CAS No.

4728-82-9

physical_description

Colourless liquid with an intense sweet long lasting pineapple/peach/apricot odou

Pictograms

Irritant

solubility

Soluble in ethanol and oils
1ml in 4ml 80% ethanol (in ethanol)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALLYLCYCLOHEXANE ACETATE typically involves the esterification of cyclohexaneacetic acid with allyl alcohol. This reaction is catalyzed by acids such as p-toluenesulfonic acid. The reaction equilibrium is shifted by the removal of water formed during the reaction, often using a hexane-water azeotrope .

Industrial Production Methods

In industrial settings, the production of this compound may involve the hydrogenation of cinnamic acid derivatives followed by esterification. Catalysts such as platinum, palladium, and ruthenium on active carbon are commonly used in the hydrogenation step .

Chemical Reactions Analysis

Types of Reactions

ALLYLCYCLOHEXANE ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ALLYLCYCLOHEXANE ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing allyl alcohol and cyclohexaneacetic acid, which may interact with various biological pathways. The allyl group can also participate in reactions that modify cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Allylcyclohexane acetate belongs to the broader class of allyl esters and cyclohexane derivatives . Key structural analogs include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Regulatory Schedule Key Applications/Properties
This compound 4728-82-9 C₁₁H₁₈O₂ 182.26 Schedule 6 Likely used in fragrances, polymer synthesis
Cyclohexyl acetate 622-45-7 C₈H₁₄O₂ 142.20 Not listed Solvent, flavoring agent
Allyl heptanoate 142-19-8 C₁₀H₁₈O₂ 170.25 Schedule 6 Flavor/fragrance industry
Allyl phenylacetate 1797-74-6 C₁₁H₁₂O₂ 176.22 Schedule 6 Perfume additive

Key Observations :

  • Allyl Group Impact: Allyl esters (e.g., allyl heptanoate, allyl phenylacetate) exhibit higher reactivity due to the unsaturated allyl moiety, which enhances their utility in polymerization and crosslinking reactions .
  • Cyclohexane Derivatives : Cyclohexyl acetate lacks the allyl group, resulting in lower reactivity and broader use as a solvent or flavoring agent .

Physicochemical Properties

  • Density and Volatility: Allyl methacrylate (a related allyl ester) in cyclohexane mixtures shows densities of ~0.85–0.90 g/cm³ at 298.15 K, with excess molar volumes indicating non-ideal mixing behavior . This compound likely shares similar hydrophobic characteristics.
  • Solubility: Cyclohexyl acetate is miscible with common organic solvents (e.g., ethanol, ether), suggesting this compound may have comparable solubility but modified by the allyl group’s polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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